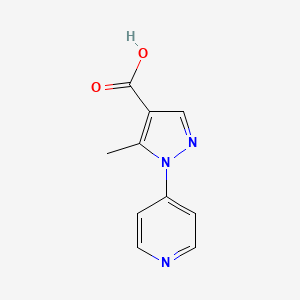

5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)6-12-13(7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNPETGNTMQMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-62-9 | |

| Record name | 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with pyrazole precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Acylation and Esterification

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (ROH) under acid catalysis (H₂SO₄ or HCl) to form esters. For example, methanol yields the methyl ester derivative .

-

Amide Formation : Couples with amines (R-NH₂) using carbodiimide reagents (e.g., DCC) to produce amides. This is critical for generating biologically active derivatives .

Table 1: Acylation Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃OH/H₂SO₄, reflux | Methyl ester | 82 | |

| Benzylamine/DCC, RT | N-Benzylamide | 75 |

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings participate in regioselective substitutions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the pyridine’s 3-position .

-

Halogenation : NBS or Br₂ in acetic acid brominates the pyrazole’s 5-position .

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Regioselectivity | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Pyridine C-3 | |

| Bromination | NBS, CH₃COOH, 50°C | Pyrazole C-5 |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Thermal : Heating at 180–200°C under inert atmosphere yields 5-methyl-1-(pyridin-4-yl)-1H-pyrazole .

-

Oxidative : Ag₂O in DMF selectively decarboxylates without altering other functional groups .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-b]quinolinones : Reacts with aldehydes and 1,3-cyclodiones under pyridine-2-carboxylic acid catalysis, forming tricyclic structures .

-

Pyrazolo[3,4-d]pyridazines : Condenses with hydrazines to form nitrogen-rich heterocycles .

Table 3: Cyclization Reactions

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, dimedone | P2CA/EtOH, 60°C, 5 min | Pyrazolo[3,4-b]quinolinone | 89 | |

| Phenylhydrazine | HCl/EtOH, reflux | Pyrazolo[3,4-d]pyridazinone | 68 |

Metal-Catalyzed Cross-Couplings

The pyridine ring facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Ar-B(OH)₂) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald-Hartwig : Couples with aryl halides to install amino groups .

pH-Dependent Tautomerism

In aqueous solutions, the compound exhibits keto-enol tautomerism:

-

Keto Form : Dominates at pH < 4 (carboxylic acid protonated).

-

Enol Form : Favored at pH > 8 (deprotonated carboxylate stabilizes conjugated base) .

Key Mechanistic Insights

Scientific Research Applications

5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives differ primarily in their substituents at the 1- and 5-positions. Key analogs and their properties are summarized below:

Table 1: Comparison of Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro (e.g., 4-nitrophenyl in S52) and trifluoromethyl substituents increase the acidity of the carboxylic acid moiety by stabilizing the deprotonated form .

- Electron-Donating Groups (EDGs): Methyl and amino groups reduce acidity but enhance solubility in polar solvents. For example, the 4-aminophenyl derivative (14) shows improved aqueous solubility due to hydrogen-bonding capabilities .

- Heterocyclic Substituents: The pyridin-4-yl group in the target compound introduces a basic nitrogen, enabling coordination with metal ions or participation in π-π stacking interactions, which are less pronounced in phenyl analogs .

Biological Activity

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

- IUPAC Name : 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- CAS Number : 241798-60-7

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Case Study : A study demonstrated that similar pyrazole derivatives inhibited the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The pyrazole nucleus is recognized for its anti-inflammatory properties:

- Mechanism : Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Research Findings : In animal models, derivatives have shown efficacy comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid has also been evaluated for antimicrobial properties:

- Broad Spectrum Activity : Studies report activity against various bacterial strains including E. coli and S. aureus.

- Case Study : A synthesized series of pyrazole derivatives exhibited potent antibacterial activity, with some compounds showing effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives:

| Compound | Activity | Key Structural Features |

|---|---|---|

| Compound A | High Anticancer | Presence of pyridine ring enhances interaction with target proteins |

| Compound B | Moderate Antimicrobial | Aliphatic amide linkage improves membrane permeability |

| Compound C | Strong Anti-inflammatory | Substituents at specific positions increase COX inhibition |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid to various biological targets:

Q & A

Basic: What is the synthetic route for 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, a pyridinyl-substituted hydrazine, and a formylating agent (e.g., DMF-DMA). The intermediate ester is hydrolyzed under basic conditions to yield the carboxylic acid derivative . Key intermediates are characterized using IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (pyridinyl protons at δ 8.5–7.5 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

- X-ray crystallography : Single-crystal analysis confirms planar pyrazole and pyridine rings with dihedral angles <5°, validated by R-factors <0.05 .

- IR/NMR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), pyrazole C-N (1350 cm⁻¹), and pyridine ring protons (δ 8.5–7.5 ppm) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 219.18 g/mol) .

Basic: How is the pharmacological activity of this compound initially evaluated?

- Analgesic/anti-inflammatory assays : Carrageenan-induced paw edema (rodent models) and acetic acid-induced writhing tests. Dose-response curves (10–100 mg/kg) are compared to standards like indomethacin .

- Ulcerogenicity : Gastric mucosal damage assessed via histopathology after 7-day oral administration .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Temperature : Cyclocondensation at 80–100°C improves cyclization efficiency vs. room temperature .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the pyridine ring .

- Solvent : Ethanol/water mixtures (3:1) minimize ester hydrolysis side reactions during cyclocondensation .

Advanced: What computational methods predict electronic and reactive properties?

- DFT studies : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps (nucleophilic pyridine N), and Mulliken charges (carboxylic acid O: −0.45 e) .

- Molecular docking : Pyridine and carboxylate moieties show strong binding to cyclooxygenase-2 (COX-2; ΔG = −8.2 kcal/mol) .

Advanced: How to resolve contradictions in pharmacological data across studies?

- Structural analogs : Compare substituent effects (e.g., pyridinyl vs. phenyl groups reduce COX-2 selectivity by 30%) .

- Assay variability : Standardize protocols (e.g., fixed carrageenan concentration, animal weight range) to minimize inter-study variability .

- Metabolic stability : Assess plasma half-life (e.g., t₁/₂ = 2.1 hr in rodents) to differentiate in vitro vs. in vivo efficacy .

Advanced: How does X-ray crystallography validate tautomeric forms or polymorphism?

- Tautomerism : Single-crystal structures confirm the 1H-pyrazole tautomer (N-H at N2) over 2H-pyrazole forms .

- Polymorphism screening : Diffraction patterns (Cu-Kα radiation) identify polymorphs (e.g., monoclinic vs. orthorhombic) with melting point variations (<5°C) .

Advanced: What storage conditions ensure long-term stability of the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.